(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid
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Overview
Description
(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid: is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2,4-dioxothiazolidine with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction leading to the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is often used in the development of new pharmaceuticals.
Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications, including as a drug candidate for treating infections and inflammatory diseases.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anti-inflammatory effects. The presence of the thiazolidine ring enhances its ability to interact with biological targets, contributing to its pharmacological properties.
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with similar biological activities.
Thiazolidine-4-carboxylic acid: Shares the thiazolidine ring structure but differs in the functional groups attached.
Thiazolidine-2-thione: Contains a sulfur atom in place of one of the carbonyl groups.
Uniqueness: (3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is unique due to the presence of both the acetic acid moiety and the 3-methyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-7-5(10)3(2-4(8)9)12-6(7)11/h3H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDAHRTUQJWDJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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